Stereochemical Identity as Entecavir Impurity: Exclusive Use as a Reference Standard for Diastereomeric Impurity Profiling
The (1R,2R) enantiomer is specifically cataloged and supplied as Entecavir Impurity 22 / Impurity 145 (CAS 325480-40-8), whereas the desired synthetic intermediates are the (1S,2R) enantiomer (CAS 110567-21-0) and the (1R,2S) enantiomer (CAS 188399-48-6) [1]. This differential cataloging is not arbitrary: in entecavir manufacturing, the (1R,2R) isomer is a process-related diastereomeric impurity that must be chromatographically resolved and quantified. Regulatory guidelines (ICH Q3A/Q3B) require that any single impurity exceeding 0.1% be identified and controlled, and the (1R,2R) compound serves as the authentic reference standard for HPLC method development, system suitability testing, and batch release [2].
| Evidence Dimension | Functional role in entecavir synthesis and quality control |
|---|---|
| Target Compound Data | Entecavir Impurity 22; reference standard for analytical method validation |
| Comparator Or Baseline | (1S,2R)-enantiomer (CAS 110567-21-0): key synthetic intermediate; (1R,2S)-enantiomer (CAS 188399-48-6): key synthetic intermediate |
| Quantified Difference | Target is an impurity reference standard; comparators are synthetic intermediates leading to active entecavir |
| Conditions | Entecavir manufacturing process; HPLC analysis per pharmacopeial methods |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable: using the (1R,2S) or (1S,2R) enantiomer as an impurity standard would yield false-negative results, while using the (1R,2R) enantiomer as a synthetic intermediate would produce an inactive entecavir diastereomer.
- [1] Protheragen. Entecavir Impurity 145 (CAS 325480-40-8); ChemicalBook. (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene (CAS 110567-21-0); Kuujia. (1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol (CAS 188399-48-6). View Source
- [2] ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2); Impurities in New Drug Products Q3B(R2). View Source
